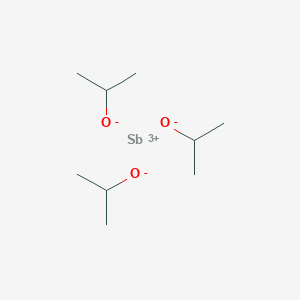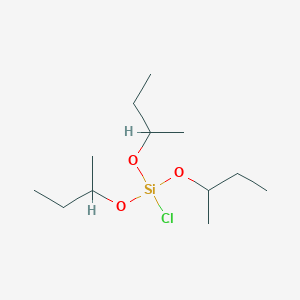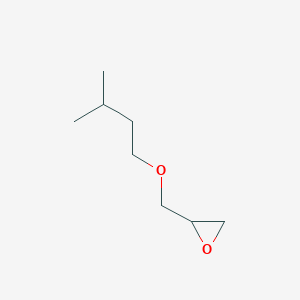
((Isopentyloxy)methyl)oxirane
Vue d'ensemble
Description
((Isopentyloxy)methyl)oxirane, also known as IPOM, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. IPOM is used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of ((Isopentyloxy)methyl)oxirane is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in biological molecules, such as proteins and DNA. This covalent bonding can lead to the inhibition of enzymatic activity and the disruption of cellular processes, which can ultimately lead to cell death. The exact mechanism of action of ((Isopentyloxy)methyl)oxirane is still being studied, and further research is needed to fully understand its biological effects.
Effets Biochimiques Et Physiologiques
((Isopentyloxy)methyl)oxirane has been shown to have various biochemical and physiological effects, such as cytotoxicity, genotoxicity, and mutagenicity. ((Isopentyloxy)methyl)oxirane has been shown to induce DNA damage and cell cycle arrest in cancer cells, which can ultimately lead to cell death. Additionally, ((Isopentyloxy)methyl)oxirane has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((Isopentyloxy)methyl)oxirane in lab experiments include its low cost, ease of synthesis, and versatility. ((Isopentyloxy)methyl)oxirane can be modified to produce derivatives with different properties and characteristics, which makes it a useful compound for various scientific research applications. However, ((Isopentyloxy)methyl)oxirane also has some limitations, such as its potential toxicity and the need for proper handling and disposal procedures.
Orientations Futures
There are many future directions for the use of ((Isopentyloxy)methyl)oxirane in scientific research. One possible direction is the development of new ((Isopentyloxy)methyl)oxirane derivatives with improved properties and characteristics, such as increased potency and selectivity. Additionally, ((Isopentyloxy)methyl)oxirane derivatives could be used in the development of new materials with improved mechanical and thermal properties. Further research is also needed to fully understand the mechanism of action of ((Isopentyloxy)methyl)oxirane and its biological effects, which could lead to the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
((Isopentyloxy)methyl)oxirane has been used in various scientific research applications, such as in the development of new drugs and materials. ((Isopentyloxy)methyl)oxirane is a versatile compound that can be modified to produce derivatives with different properties and characteristics. For example, ((Isopentyloxy)methyl)oxirane derivatives have been used in the development of anticancer drugs, antimicrobial agents, and antiviral drugs. Additionally, ((Isopentyloxy)methyl)oxirane derivatives have been used in the synthesis of polymers and coatings with improved mechanical properties and thermal stability.
Propriétés
Numéro CAS |
15965-97-6 |
|---|---|
Nom du produit |
((Isopentyloxy)methyl)oxirane |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-(3-methylbutoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YGOZVDCPBOZJMK-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC1CO1 |
SMILES canonique |
CC(C)CCOCC1CO1 |
Autres numéros CAS |
15965-97-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

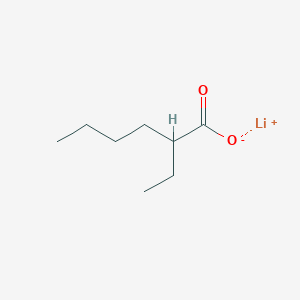
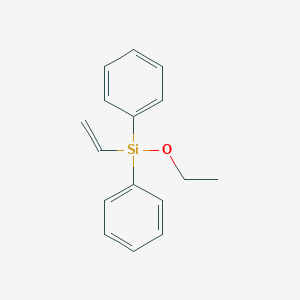
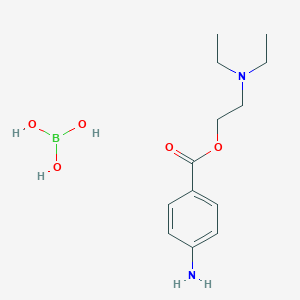
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
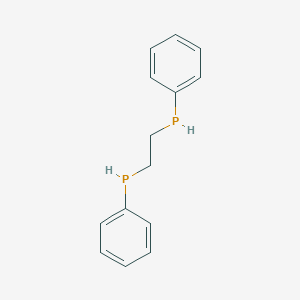
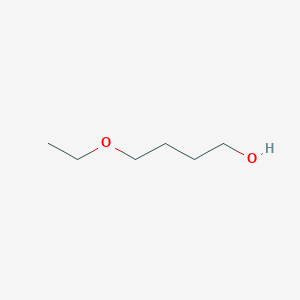
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
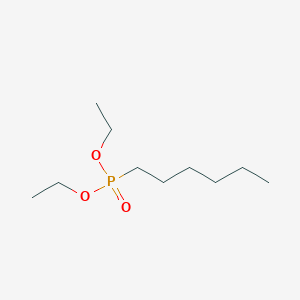
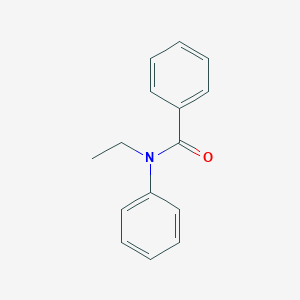
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
